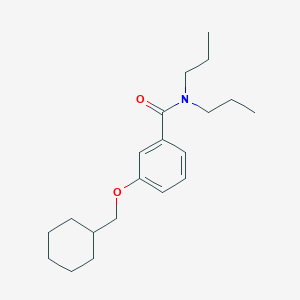![molecular formula C25H19NO3 B14396319 N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide CAS No. 87503-49-9](/img/structure/B14396319.png)
N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide: is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a phenyl group, and a 4-methylbenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide typically involves a multi-step process. One common method includes the following steps:
Acylation: The initial step involves the acylation of naphthalene-1-carboxamide with 4-methylbenzoyl chloride in the presence of a base such as pyridine. This reaction forms the intermediate compound, N-(4-methylbenzoyl)naphthalene-1-carboxamide.
Esterification: The intermediate compound is then subjected to esterification with phenol in the presence of a catalyst such as sulfuric acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in the synthesis of fatty acids, leading to a reduction in lipid accumulation in cells.
Comparaison Avec Des Composés Similaires
N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide can be compared with other similar compounds, such as:
N-(4-Methylbenzoyl)-4-benzylpiperidine: This compound has a similar benzoyl group but differs in the presence of a piperidine ring instead of a naphthalene ring.
2,3-Bis[(4-methylbenzoyl)oxy]succinic acid: This compound contains two 4-methylbenzoyl groups and a succinic acid backbone, differing in its overall structure and functional groups.
Propriétés
Numéro CAS |
87503-49-9 |
|---|---|
Formule moléculaire |
C25H19NO3 |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
[N-(naphthalene-1-carbonyl)anilino] 4-methylbenzoate |
InChI |
InChI=1S/C25H19NO3/c1-18-14-16-20(17-15-18)25(28)29-26(21-10-3-2-4-11-21)24(27)23-13-7-9-19-8-5-6-12-22(19)23/h2-17H,1H3 |
Clé InChI |
QMZMWJFOEGUDTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)ON(C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14396239.png)
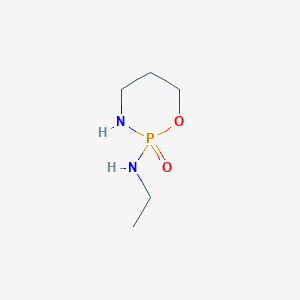
![(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid](/img/structure/B14396252.png)
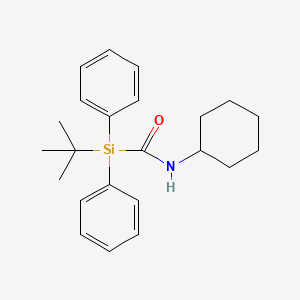
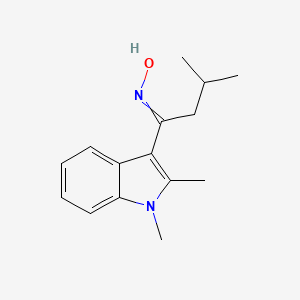
![2-[(E)-(2,2,2-Trifluoroethyl)diazenyl]propane-2-peroxol](/img/structure/B14396263.png)
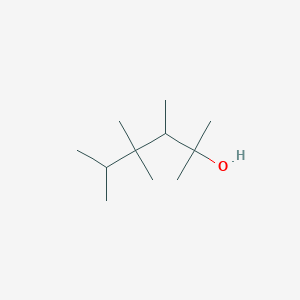
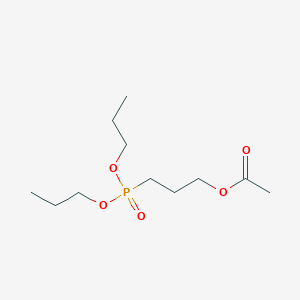


![3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne](/img/structure/B14396300.png)
![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)
![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)
